molecular formula C9H7N3O B12869314 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Cat. No.: B12869314
M. Wt: 173.17 g/mol
InChI Key: NBGSUCHTOAMZQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The benzaldehyde moiety can be introduced through subsequent reactions involving formylation.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Triazol-5-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,2,3-Triazol-5-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-Triazol-5-yl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a triazole ring and a benzaldehyde moiety makes it a versatile intermediate in organic synthesis and a promising candidate for various biomedical applications .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(2H-triazol-4-yl)benzaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-3-1-2-4-8(7)9-5-10-12-11-9/h1-6H,(H,10,11,12)

InChI Key

NBGSUCHTOAMZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NNN=C2

Origin of Product

United States

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